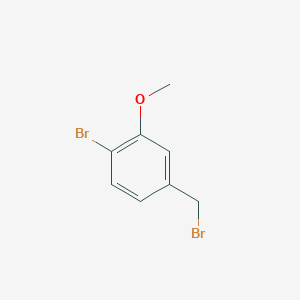

1-Bromo-4-(bromomethyl)-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-(bromomethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, featuring bromine atoms at the 1 and 4 positions, a methoxy group at the 2 position, and a bromomethyl group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)-2-methoxybenzene can be synthesized through a multi-step process involving the bromination of 2-methoxytoluene. The typical synthetic route includes:

Bromination of 2-methoxytoluene:

Bromomethylation: The next step involves the bromomethylation of the benzene ring, which can be achieved using formaldehyde (CH2O) and hydrobromic acid (HBr) under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and bromomethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-(bromomethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR) under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl-substituted benzene derivatives.

Applications De Recherche Scientifique

1-Bromo-4-(bromomethyl)-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(bromomethyl)-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the methoxy group influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or receptor binding in biological systems.

Comparaison Avec Des Composés Similaires

1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure with a chlorine atom instead of a methoxy group.

1-Bromo-4-methoxybenzene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which significantly alters its electronic properties and reactivity.

Uniqueness: 1-Bromo-4-(bromomethyl)-2-methoxybenzene is unique due to the presence of both bromine and methoxy groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and industry.

Activité Biologique

1-Bromo-4-(bromomethyl)-2-methoxybenzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring. Its chemical formula is C9H8Br2O, and it is typically presented as a colorless to pale yellow liquid. The compound is soluble in organic solvents and has been utilized in various synthetic applications.

Anticancer Potential

Several studies have investigated the anticancer properties of brominated aromatic compounds, including this compound. Research indicates that brominated compounds can interfere with cellular signaling pathways involved in cancer progression. For instance, a study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Brominated Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 25 | Induction of apoptosis |

| 4-Bromo-2-(bromomethyl)phenol | HeLa (Cervical Cancer) | 30 | Inhibition of cell cycle progression |

| 1-Bromo-3-(bromomethyl)benzene | MCF-7 (Breast Cancer) | 20 | Disruption of mitochondrial function |

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes related to cancer metabolism. For example, it may inhibit histone acetyltransferases (HATs), which play a crucial role in regulating gene expression associated with tumor growth. Inhibition of these enzymes can lead to reduced tumor cell viability and enhanced sensitivity to chemotherapy .

Case Study 1: Inhibition of HAT Activity

A recent study explored the effects of various brominated compounds on HAT activity in vitro. The results indicated that this compound significantly inhibited HAT activity at concentrations above 10 µM, leading to decreased acetylation levels in histones associated with oncogenes . This suggests a potential application in targeted cancer therapies.

Case Study 2: Cytotoxic Effects on Leukemia Cells

In another investigation, this compound was tested on human leukemia cells. The study reported an IC50 value of approximately 15 µM, indicating substantial cytotoxicity. Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls . This reinforces the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

- Enzyme Inhibition : As mentioned, it inhibits key enzymes involved in cancer metabolism, which may disrupt tumor growth and survival.

Propriétés

IUPAC Name |

1-bromo-4-(bromomethyl)-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSAFWBHFTUHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.